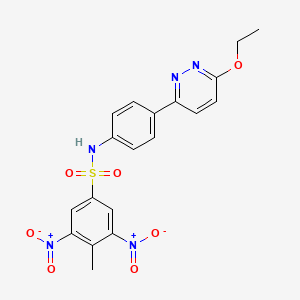

N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-3-31-19-9-8-16(20-21-19)13-4-6-14(7-5-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYYKICFALYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The initial step involves the synthesis of the 6-ethoxypyridazine ring. This can be achieved through the reaction of ethyl hydrazinecarboxylate with an appropriate diketone under acidic conditions.

Aromatic Substitution: The next step is the introduction of the phenyl group to the pyridazine ring. This is often done via a Suzuki coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.

Nitration: The dinitrobenzene moiety is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the dinitrobenzene derivative with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide has several applications across various fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Studied for its potential antibacterial properties due to the sulfonamide group.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial or anti-inflammatory agent.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound, particularly its antibacterial properties, involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share a pyridazine core but differ in substituents and functional groups :

| Compound | Core Structure | Key Substituents | Functional Group |

|---|---|---|---|

| Target Compound | Pyridazine + benzene | 6-Ethoxy, 3,5-dinitro | Sulfonamide |

| I-6230 | Pyridazine + phenethyl | None (pyridazin-3-yl) | Ethyl benzoate |

| I-6232 | Pyridazine + phenethyl | 6-Methylpyridazinyl | Ethyl benzoate |

Key Differences :

- Electrophilicity : The target compound’s nitro groups enhance reactivity compared to the methyl or unsubstituted pyridazine in I-6230/I-6232.

- Solubility : Sulfonamide groups generally improve aqueous solubility over ester-based I-6230 derivatives.

N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3-methyl-4-nitro-benzamide

This benzamide analog replaces the sulfonamide with an amide and alters nitro group positions (3-methyl-4-nitro vs. 4-methyl-3,5-dinitro) :

| Property | Target Compound | Benzamide Analog |

|---|---|---|

| Functional Group | Sulfonamide (-SO₂NH₂) | Amide (-CONH-) |

| Nitro Substituents | 3,5-Dinitro | 4-Nitro |

| Molecular Weight | 459.43 g/mol | ~430–440 g/mol (estimated) |

Implications :

- Hydrogen Bonding : Sulfonamide’s stronger H-bonding capacity may improve target binding vs. the amide.

Dihydropyrimidin-1-ium Chlorides (Antitubercular/Antimosquito Agents)

Compounds like 2-substituted phenyl/benzylamino-6-(4-chlorophenyl)-5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin-1-ium chlorides (from ) share nitro/methyl substituents but have distinct cores :

| Feature | Target Compound | Dihydropyrimidinium Chlorides |

|---|---|---|

| Core Structure | Pyridazine + benzene | Dihydropyrimidine |

| Bioactivity | Undocumented (structural inference) | Antitubercular/antimosquito |

| Functional Groups | Sulfonamide, nitro | Methoxycarbonyl, chlorophenyl |

Inference : The target compound’s nitro groups may confer oxidative stress-inducing properties, akin to antitubercular dihydropyrimidinium agents, but this requires validation.

Chromen-4-one Derivatives (Example 53 in )

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a sulfonamide/amide backbone but incorporates fluorinated chromen-4-one and pyrazolopyrimidine moieties :

| Property | Target Compound | Example 53 |

|---|---|---|

| Fluorination | None | 5-Fluoro, 3-fluorophenyl |

| Core Heterocycle | Pyridazine | Pyrazolopyrimidine + chromen-4-one |

| Molecular Weight | 459.43 g/mol | 589.1 g/mol |

Key Insight : Fluorine atoms in Example 53 improve metabolic stability and binding affinity, suggesting that the target compound’s ethoxy/nitro groups may be optimized for similar purposes.

Data Table: Comparative Analysis

| Compound | Molecular Weight | Core Structure | Key Substituents | Functional Group | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | 459.43 | Pyridazine + benzene | 6-Ethoxy, 3,5-dinitro | Sulfonamide | Undocumented (inference: kinase inhibition) |

| I-6232 | ~380–400 (est.) | Pyridazine + phenethyl | 6-Methylpyridazinyl | Ethyl benzoate | Research chemical |

| Benzamide Analog | ~430–440 (est.) | Pyridazine + benzene | 3-Methyl-4-nitro | Amide | Material science |

| Example 53 | 589.1 | Pyrazolopyrimidine | Fluorinated chromen-4-one | Amide | Therapeutic candidate |

Biological Activity

N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety and a sulfonamide group. The molecular formula can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 364.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. Notably, the efficacy varies across different cell lines, necessitating further investigation into its mechanism of action.

- Anti-inflammatory Effects : Some studies have reported the compound's ability to reduce inflammation markers in cellular models, suggesting it may have therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound using standard disk diffusion methods. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

The compound exhibited a notable inhibitory effect against E. coli and S. aureus, with lower MIC values indicating higher potency against these strains .

Cytotoxicity Assays

The cytotoxic effects were assessed using MTT assays on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These results indicate that this compound has promising anticancer activity, particularly against breast cancer cells .

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The sulfonamide group is thought to play a crucial role in enzyme binding, thereby disrupting normal cellular functions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A clinical isolate study demonstrated that this compound could be effective against antibiotic-resistant strains of bacteria, providing a potential new avenue for treatment .

- Cancer Therapeutics : A recent clinical trial investigated the use of this compound in combination with existing chemotherapy agents for enhanced efficacy in treating resistant cancer types .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide, and how can functional group compatibility be ensured?

Methodological Answer:

- Stepwise Synthesis : Begin with the preparation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones, followed by ethoxylation at the 6-position. The sulfonamide moiety can be introduced via nucleophilic aromatic substitution (NAS) using 4-methyl-3,5-dinitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts) .

- Key Considerations :

- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to prevent side reactions (e.g., nitro group reduction) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the ethoxypyridazine (δ 1.3–1.5 ppm for CH₃CH₂O-, δ 4.5–4.7 ppm for -OCH₂-) and sulfonamide (δ 8.0–8.5 ppm for aromatic protons adjacent to nitro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of nitro groups (e.g., π-π stacking interactions) .

Q. What are the primary challenges in achieving solubility for biological assays, and how can they be addressed?

Methodological Answer:

- Solubility Screening : Test solvents like DMSO, acetonitrile, or aqueous buffers (pH 7.4 with 0.1% Tween-80). Use sonication or heating (≤50°C) to enhance dissolution .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the sulfonamide nitrogen while monitoring activity retention .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., cyclooxygenase-2 or kinase domains)?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger) :

- Molecular Dynamics (MD) Simulations (GROMACS) :

Q. How can structure-activity relationship (SAR) studies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Metabolic Stability Assays :

- Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group demethylation). Use LC-MS/MS to quantify metabolites .

- Isotope Labeling : Synthesize a deuterated analog at the ethoxy group to slow metabolism and improve pharmacokinetics .

Q. What strategies can mitigate nitro group reduction during catalytic hydrogenation in derivative synthesis?

Methodological Answer:

Q. How do steric and electronic effects of the 3,5-dinitro substituents influence sulfonamide reactivity in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) Calculations (Gaussian 16) :

- Calculate Fukui indices to identify electrophilic centers. The para-nitro groups withdraw electron density, enhancing sulfonamide’s electrophilicity at the sulfur atom .

- Experimental Validation : Compare reaction rates with analogs lacking nitro groups (e.g., methyl or methoxy derivatives) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different enzymatic assays?

Methodological Answer:

- Assay Standardization :

- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .

Q. Why does this compound exhibit variable crystallinity in different solvent systems?

Methodological Answer:

- Polymorph Screening : Recrystallize from 10+ solvent mixtures (e.g., acetone/water, DCM/heptane). Characterize forms via PXRD and DSC .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds between nitro and sulfonamide groups) to explain packing differences .

Q. How to address conflicting results in toxicity profiles between zebrafish and murine models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.